7-(3,4-dichlorophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
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Overview
Description
7-(3,4-dichlorophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structural framework, which includes a pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine core
Preparation Methods
The synthesis of 7-(3,4-dichlorophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under specific reaction conditions. For instance, the reaction of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base can yield an intermediate that undergoes further cyclization with hydrazine hydrate to form the desired pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine core. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
7-(3,4-dichlorophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The presence of the 3,4-dichlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Cyclization: Further cyclization reactions can be performed to modify the core structure, potentially leading to new derivatives with enhanced properties
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex heterocyclic compounds.
Biology: The compound has shown promising biological activities, including antimicrobial and anticancer properties. .
Medicine: Due to its biological activities, this compound is being explored as a potential therapeutic agent for the treatment of diseases such as cancer and bacterial infections.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-(3,4-dichlorophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
When compared to other similar compounds, 7-(3,4-dichlorophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one stands out due to its unique structural features and enhanced biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrido[4,3-d]pyrimidine derivatives: These compounds also have a bicyclic core but exhibit different chemical and biological properties.
Triazolo[1,5-c]pyrimidine derivatives: These compounds are structurally related but have distinct pharmacological profiles
Properties
Molecular Formula |
C22H15Cl2N5O |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
11-(3,4-dichlorophenyl)-4-ethyl-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C22H15Cl2N5O/c1-2-17-19(13-6-4-3-5-7-13)21-26-25-20-18(29(21)27-17)10-11-28(22(20)30)14-8-9-15(23)16(24)12-14/h3-12H,2H2,1H3 |
InChI Key |
NLFNKXWGZZUGTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC(=C(C=C4)Cl)Cl)N=NC2=C1C5=CC=CC=C5 |
Origin of Product |
United States |
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